18-Crown-6
Overview
Description
18-Crown-6, also known as this compound, is a crown ether with the chemical formula C₁₂H₂₄O₆. It is a white, hygroscopic crystalline solid with a low melting point. Crown ethers are a class of cyclic chemical compounds that consist of a ring containing several ether groups. This compound is particularly notable for its ability to form stable complexes with various cations, especially potassium ions .
Mechanism of Action
Hexaoxacyclooctadecane, also known as 18-Crown-6, is an organic compound with the formula [C2H4O]6 . It is a white, hygroscopic crystalline solid with a low melting point .
Target of Action
The primary targets of this compound are metal cations, with a particular affinity for potassium cations . It functions as a ligand, a molecule that binds to a central metal atom to form a coordination complex .
Mode of Action
This compound interacts with its targets by functioning as a ligand. It forms a complex with metal cations, particularly potassium cations . The molecule undergoes significant conformational change upon complexation .
Result of Action
The molecular and cellular effects of this compound’s action largely depend on the specific metal cation it interacts with. For instance, its interaction with potassium cations could potentially influence cellular processes that depend on potassium, such as maintaining cell potential and volume .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the dipole moment of this compound is solvent- and temperature-dependent . Furthermore, the compound’s ability to form complexes with metal cations suggests that its activity could be influenced by the presence and concentration of these cations in the environment .
Biochemical Analysis
Biochemical Properties
Hexaoxacyclooctadecane functions as a ligand for some metal cations, with a particular affinity for potassium cations . This interaction with metal ions can influence the activity of various enzymes and proteins within the cell. The nature of these interactions is largely dependent on the specific biomolecules involved and the cellular context.
Cellular Effects
The effects of Hexaoxacyclooctadecane on cellular processes are complex and multifaceted. Its ability to bind metal ions can influence cell signaling pathways, gene expression, and cellular metabolism . For instance, it can modulate the activity of metal-dependent enzymes, potentially altering metabolic pathways and influencing cell function.
Molecular Mechanism
At the molecular level, Hexaoxacyclooctadecane exerts its effects through its interactions with metal ions. These ions can bind to enzymes and other biomolecules, altering their activity. This can lead to changes in gene expression, enzyme inhibition or activation, and other cellular effects .
Metabolic Pathways
Hexaoxacyclooctadecane is involved in several metabolic pathways due to its ability to bind metal ions. These ions can interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels
Transport and Distribution
Hexaoxacyclooctadecane can be transported and distributed within cells and tissues. Its distribution is likely influenced by its interactions with metal ions and other biomolecules
Subcellular Localization
The subcellular localization of Hexaoxacyclooctadecane is not well-defined. It is likely that its localization is influenced by its interactions with metal ions and other biomolecules
Preparation Methods
18-Crown-6 can be synthesized through a modified Williamson ether synthesis in the presence of a templating cation. The reaction involves the following steps :
Reactants: Triethylene glycol and triethylene glycol dichloride.
Conditions: Potassium hydroxide is used as a base.
:Reaction: (CH2OCH2CH2Cl)2+(CH2OCH2CH2OH)2+2KOH→(CH2CH2O)6+2KCl+2H2O
Alternatively, it can be prepared by the oligomerization of ethylene oxide. The compound can be purified by distillation or recrystallization from hot acetonitrile .
Chemical Reactions Analysis
18-Crown-6 undergoes various chemical reactions, primarily due to its ability to form complexes with metal cations. Some of the notable reactions include :
Complexation: Forms stable complexes with cations such as potassium, sodium, and lithium.
Phase-Transfer Catalysis: Acts as a phase-transfer catalyst in organic reactions, facilitating the transfer of reactants between different phases.
Reduction: Can be used in the chemoselective reduction of fused tetrazoles with sodium borohydride and potassium hydroxide.
Common reagents used in these reactions include potassium hydroxide, sodium borohydride, and various metal salts. The major products formed are typically the metal-cation complexes of this compound.
Scientific Research Applications
18-Crown-6 has a wide range of applications in scientific research and industry :
Chemistry: Used as a complexing agent for metal ions, facilitating various organic reactions.
Biology: Employed in the study of ion transport and membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form complexes with biologically relevant ions.
Industry: Utilized in the production of phase-transfer catalysts and in the purification of metal salts.
Comparison with Similar Compounds
Dibenzo-18-crown-6: Contains benzene rings attached to the crown ether structure, providing additional stability and specificity for certain cations.
15-Crown-5: A smaller crown ether with five oxygen atoms, which has a higher affinity for smaller cations like sodium.
12-Crown-4: An even smaller crown ether with four oxygen atoms, suitable for complexing with lithium ions.
18-Crown-6 is unique due to its optimal ring size for complexing with potassium ions, making it particularly useful in applications requiring selective potassium ion binding.
Properties
IUPAC Name |
1,4,7,10,13,16-hexaoxacyclooctadecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O6/c1-2-14-5-6-16-9-10-18-12-11-17-8-7-15-4-3-13-1/h1-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEZNGIUYQVAUSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOCCOCCOCCOCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7058626 | |
Record name | 18-Crown-6 | |
Source | EPA DSSTox | |
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Molecular Weight |
264.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear, odorless, hygroscopic liquid soluble in water and most organic solvents; [Ullmann] White crystals; [MSDSonline] | |
Record name | 18-Crown-6 | |
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Vapor Pressure |
0.0000667 [mmHg] | |
Record name | 18-Crown-6 | |
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CAS No. |
17455-13-9 | |
Record name | 18-Crown-6 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17455-13-9 | |
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Record name | 18-Crown-6 | |
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Record name | 18-Crown-6 | |
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Record name | 1,4,7,10,13,16-Hexaoxacyclooctadecane | |
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Record name | 18-Crown-6 | |
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Record name | 1,4,7,10,13,16-hexaoxacyclooctadecane | |
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Record name | 18-CROWN-6 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1,4,7,10,13,16-hexaoxacyclooctadecane interact with metal ions?
A1: 1,4,7,10,13,16-Hexaoxacyclooctadecane exhibits a strong affinity for metal cations, particularly alkali metal ions like potassium (K+) and rubidium (Rb+). This interaction arises from the electrostatic attraction between the positively charged metal ion and the negatively charged oxygen atoms lining the cavity of the 18-crown-6 ring. [, , , ] The size of the metal ion plays a crucial role, with potassium ions showing optimal fit within the this compound cavity, leading to the formation of stable complexes. [, ]
Q2: Does the presence of other coordinating atoms in the macrocycle affect metal ion binding?
A2: Yes, incorporating other coordinating atoms like sulfur can impact metal ion binding. For instance, in 1,4,7,10,13-pentaoxa-16-thiacyclooctadecane, a related macrocycle with a sulfur atom, the strength of the interaction varies depending on the metal ion. Silver ions exhibit strong, partially covalent interactions with the sulfur, while potassium and rubidium ions show weaker interactions. []
Q3: Can the complexation of 1,4,7,10,13,16-hexaoxacyclooctadecane with metal ions influence the properties of the resulting compounds?
A3: Absolutely. The complexation significantly affects the solubility and reactivity of the metal ions. For example, the formation of complexes with this compound can enhance the solubility of metal salts in organic solvents, facilitating their use in various reactions. [] This property makes this compound a valuable tool in phase-transfer catalysis. [] Additionally, complexation can modify the redox properties of metal ions, as observed in the stepwise reduction of samarium (Sm) and ytterbium (Yb) in the presence of this compound. []
Q4: What is the molecular formula and weight of 1,4,7,10,13,16-hexaoxacyclooctadecane?
A4: The molecular formula is C12H24O6, and its molecular weight is 264.32 g/mol. []
Q5: What are the key structural features of 1,4,7,10,13,16-hexaoxacyclooctadecane?
A5: 1,4,7,10,13,16-Hexaoxacyclooctadecane is characterized by a 18-membered ring containing six oxygen atoms spaced evenly by ethylene units. [, ] This arrangement creates a cavity suitable for accommodating metal cations. The molecule exhibits conformational flexibility, adopting different shapes depending on its environment and the presence of guest molecules. [, , ] Common conformations observed in crystal structures include pseudo-D3d and C1 symmetries. [, , , , , ]
Q6: How is the structure of 1,4,7,10,13,16-hexaoxacyclooctadecane studied?
A6: Various techniques are employed to study its structure, including X-ray diffraction analysis, Raman spectroscopy, and infrared spectroscopy. [, , , , , , ] X-ray diffraction provides detailed information about the molecular conformation in the solid state, while Raman and infrared spectroscopy offer insights into vibrational modes and functional groups present in the molecule.
Q7: What are the applications of 1,4,7,10,13,16-hexaoxacyclooctadecane in catalysis?
A7: 1,4,7,10,13,16-Hexaoxacyclooctadecane is widely employed as a phase-transfer catalyst due to its ability to solubilize metal salts in organic solvents. This property enables reactions between water-soluble reagents and organic-soluble substrates that would otherwise be immiscible. [] For example, it is used in the synthesis of N,N-diethylaniline from aniline and bromoethane. [] Moreover, its complexation with metal ions can modify their reactivity, promoting specific reaction pathways.
Q8: How is computational chemistry used in research related to 1,4,7,10,13,16-hexaoxacyclooctadecane?
A8: Computational techniques, such as Molecular Dynamics (MD) simulations and Density Functional Theory (DFT) calculations, are valuable tools for studying this compound and its complexes. [, ] MD simulations provide insights into the dynamic behavior of this compound in solution and its interactions with solvents and other molecules. DFT calculations are used to determine energy minimized geometries, vibrational frequencies, and electronic properties of this compound and its complexes. []
Q9: Have any QSAR (Quantitative Structure-Activity Relationship) models been developed for 1,4,7,10,13,16-hexaoxacyclooctadecane and its derivatives?
A9: While QSAR models specifically for 1,4,7,10,13,16-hexaoxacyclooctadecane and its derivatives are not extensively reported in the provided research, the impact of structural modifications on the complexation properties of related macrocycles has been investigated. [] These studies provide valuable insights into the structure-activity relationship and guide the design of new macrocyclic ligands with tailored properties.
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